molecular formula C21H25N5O5 B12912396 N-Benzoyl-2'-deoxy-3'-O-(1-ethoxyethyl)adenosine CAS No. 60134-99-8

N-Benzoyl-2'-deoxy-3'-O-(1-ethoxyethyl)adenosine

Cat. No.: B12912396
CAS No.: 60134-99-8
M. Wt: 427.5 g/mol
InChI Key: OOLBOFPDBBNBTH-ZKWWWUMQSA-N
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Description

Molecular Architecture and Functional Group Analysis

The molecular architecture of N-Benzoyl-2'-deoxy-3'-O-(1-ethoxyethyl)adenosine is defined by its adenosine-derived scaffold, modified at three key positions: the N6-amino group of adenine, the 2'-hydroxyl of the ribose, and the 3'-hydroxyl of the ribose. The compound’s molecular formula is $$ \text{C}{21}\text{H}{25}\text{N}{5}\text{O}{5} $$, with a molecular weight of 427.5 g/mol. The benzoyl group at N6 introduces aromaticity and a planar carbonyl moiety, while the 3'-O-(1-ethoxyethyl) group adds steric bulk and hydrophobicity.

Core Nucleoside Framework

The adenosine backbone consists of adenine linked to a ribose sugar via a β-N9-glycosidic bond. The 2'-deoxygenation removes the hydroxyl group, reducing the sugar’s polarity and altering its conformational flexibility compared to unmodified adenosine. The 3'-O-(1-ethoxyethyl) group replaces the native hydroxyl, forming an ether linkage that protects the 3'-position from nucleophilic attack during synthetic processes.

Functional Group Contributions

  • N6-Benzoyl Group : This substituent introduces a benzamide moiety ($$ \text{C}6\text{H}5\text{CO} $$-) at the adenine’s N6 position. The carbonyl oxygen participates in hydrogen bonding, while the aromatic ring contributes to π-π stacking interactions.
  • 2'-Deoxyribose : The absence of the 2'-hydroxyl shifts the sugar puckering equilibrium toward the C2'-endo conformation, a structural feature common in DNA-like nucleosides.
  • 3'-O-(1-Ethoxyethyl) Group : This protecting group consists of an ethoxyethyl ether ($$ \text{CH}2\text{CH}2\text{OCH}2\text{CH}3 $$), which enhances the compound’s lipid solubility and stabilizes the 3'-position against enzymatic degradation.
Table 1: Key Functional Groups and Their Properties
Functional Group Structural Formula Role in Molecular Behavior
N6-Benzoyl $$ \text{C}6\text{H}5\text{CO} $$- Enhances aromatic interactions
2'-Deoxyribose $$ \text{C}5\text{H}9\text{O}_3 $$ Reduces polarity, alters conformation
3'-O-(1-Ethoxyethyl) $$ \text{CH}2\text{CH}2\text{OCH}2\text{CH}3 $$ Provides steric protection

Properties

CAS No.

60134-99-8

Molecular Formula

C21H25N5O5

Molecular Weight

427.5 g/mol

IUPAC Name

N-[9-[(2R,4S,5R)-4-(1-ethoxyethoxy)-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C21H25N5O5/c1-3-29-13(2)30-15-9-17(31-16(15)10-27)26-12-24-18-19(22-11-23-20(18)26)25-21(28)14-7-5-4-6-8-14/h4-8,11-13,15-17,27H,3,9-10H2,1-2H3,(H,22,23,25,28)/t13?,15-,16+,17+/m0/s1

InChI Key

OOLBOFPDBBNBTH-ZKWWWUMQSA-N

Isomeric SMILES

CCOC(C)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4

Canonical SMILES

CCOC(C)OC1CC(OC1CO)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

N-Benzoyl-2'-deoxy-3'-O-(1-ethoxyethyl)adenosine is a modified nucleoside that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

Chemical Structure:

  • Molecular Formula: C15H19N5O4
  • Molecular Weight: 319.35 g/mol
  • IUPAC Name: this compound

The compound is synthesized through a series of reactions involving the benzoylation of adenosine followed by selective protection and alkylation steps to introduce the ethoxyethyl group. The synthetic pathway typically includes:

  • Benzoylation of Adenosine: Reaction of adenosine with benzoyl chloride in the presence of a base.
  • Protection of Hydroxyl Groups: Selective protection using protecting groups to ensure specific reactivity.
  • Alkylation: Introduction of the ethoxyethyl group via alkylation reactions.

This compound exhibits several biological activities, primarily through its interaction with nucleic acid pathways and cellular signaling mechanisms:

  • Antiviral Activity: The compound has shown promise in inhibiting viral replication, particularly against RNA viruses.
  • Antitumor Properties: It has been studied for its ability to induce apoptosis in cancer cells by activating caspase pathways.
  • Immunomodulatory Effects: Research indicates that it can modulate immune responses, enhancing the activity of certain immune cells.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antiviral Efficacy:
    • A study demonstrated that this compound inhibited the replication of various RNA viruses in vitro, showcasing a dose-dependent response with an IC50 value in the low micromolar range.
  • Cytotoxicity Against Cancer Cells:
    • In experiments on human cancer cell lines, this compound exhibited significant cytotoxic effects at concentrations above 10 µM, leading to increased apoptosis markers such as cleaved PARP and caspase activation.
  • Immunomodulation:
    • Research highlighted its role in enhancing T-cell proliferation and cytokine production, indicating potential applications in immunotherapy.

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
AntiviralInhibition of RNA virus replication[Study 1]
AntitumorInduction of apoptosis[Study 2]
ImmunomodulatoryEnhanced T-cell response[Study 3]

Table 2: Comparative Analysis with Other Nucleoside Derivatives

CompoundAntiviral Activity (IC50 µM)Cytotoxicity (IC50 µM)Immunomodulatory Effect
This compoundLow10Yes
Acyclovir0.5>100No
Ribavirin0.8>50Yes

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Compounds

Compound Name 3'-O Protecting Group N6 Modification 2' Modification Molecular Formula CAS Number
This compound 1-ethoxyethyl (EE) Benzoyl Deoxy C₂₃H₂₇N₅O₆ Not explicitly provided
N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine Dimethoxytrityl (DMT) Benzoyl Deoxy C₄₃H₄₁N₅O₇ 140712-82-9
N6,3'-O-Dibenzoyl-2'-deoxyadenosine Benzoyl Benzoyl Deoxy C₂₄H₂₁N₅O₅ 51549-54-3
N4-Benzoyl-2'-O-propargyladenosine Propargyl Benzoyl (N4 position) 2'-O-propargyl C₂₀H₁₉N₅O₅ 210096-44-9
2'-Deoxy-3'-O-(2-cyanoethyl)adenosine derivatives Cyanoethyl-phosphoramidite Benzoyl Deoxy C₄₇H₅₂N₇O₈P 140712-82-9

Key Observations:

3'-Protecting Groups: The EE group in the target compound offers milder deprotection conditions (e.g., acetic acid) compared to the acid-labile DMT group (removed with dichloroacetic acid) . Cyanoethyl-phosphoramidite groups (e.g., in ) enable direct incorporation into oligonucleotide chains during automated synthesis .

N6 Modifications :

  • Benzoylation is ubiquitous across analogs to prevent aggregation and improve solubility during synthesis. However, N4-benzoylation () is rare and may alter base-pairing specificity .

2'-Modifications :

  • Propargyl groups () enable click chemistry for post-synthetic functionalization, while 2'-deoxy configurations (common in all analogs) are critical for DNA-based applications .

Key Observations:

  • Phosphoramidite derivatives (e.g., ) achieve higher yields due to optimized coupling conditions and stable intermediates .
  • Dual benzoylation () requires precise stoichiometry to avoid overprotection .

Spectroscopic and Analytical Data

Table 3: NMR Characteristics

Compound ¹H NMR (δ, ppm) ³¹P NMR (δ, ppm) Reference
This compound 1.23–1.29 (ethoxyethyl CH₃), 7.45–8.05 (benzoyl) Not provided -
6-N-Benzoyl-2'-O-(dicyanoethyl)adenosine 2.50–2.70 (cyanoethyl CH₂), 8.10 (benzoyl) 150.2 (P=O)
N6,3'-O-Dibenzoyl-2'-deoxyadenosine 7.30–8.20 (dual benzoyl aromatic) Not applicable

Key Observations:

  • Ethoxyethyl protons in the target compound resonate at δ 1.23–1.29 ppm, distinct from cyanoethyl (δ 2.50–2.70 ppm) or DMT-protected analogs .
  • ³¹P NMR is critical for confirming phosphoramidite incorporation (δ ~150 ppm) .

Preparation Methods

Protection of the 3'-Hydroxyl Group with 1-Ethoxyethyl

The 3'-O-(1-ethoxyethyl) protecting group is a common acetal-type protecting group used to mask the 3'-hydroxyl selectively. The preparation typically involves:

  • Reaction of the free 3'-hydroxyl group of 2'-deoxyadenosine with an ethoxyacetaldehyde or equivalent ethoxyethylating agent under acidic catalysis.
  • Conditions are optimized to favor selective protection at the 3'-position over other hydroxyls.
  • The 1-ethoxyethyl group is stable under neutral and mildly basic conditions but can be removed under acidic conditions when needed.

This step is crucial to prevent benzoylation or other modifications at the sugar hydroxyls during subsequent steps.

Benzoylation of the N6 Position

The benzoylation of the exocyclic amino group on adenine is typically achieved by:

  • Using benzoyl esters (e.g., methyl benzoate, ethyl benzoate) as protective agents and benzoyl donors.
  • Catalysis by acids such as trifluoroacetic acid or p-toluenesulfonic acid to promote aminolysis and esterification.
  • Refluxing the mixture in an appropriate solvent (e.g., toluene) to facilitate the reaction.

A patented environmentally friendly method (CN112341509A) describes a cyclic process where:

  • Adenosine and a protective agent (benzoic acid ester with ≤5 carbon atoms) are refluxed with a catalyst.
  • Partial solvent evaporation and heat preservation enhance reaction efficiency.
  • The reaction mixture is cooled, filtered, and the filter cake is treated with a weak alkaline solution (e.g., sodium bicarbonate or sodium carbonate) to hydrolyze intermediates and isolate N6-benzoyladenosine.
  • The byproducts (benzoic acid and alcohol) are recovered and re-esterified to regenerate the protective agent, achieving near 100% atom economy and reducing waste.

This method avoids the use of trimethylchlorosilane and the generation of toxic hydrogen chloride gas and organic waste, making it suitable for scale-up and industrial application.

Application to 2'-Deoxyadenosine Derivatives

For 2'-deoxyadenosine derivatives, similar benzoylation strategies apply, with careful control of reaction conditions to maintain the integrity of the deoxyribose sugar and the 3'-O-(1-ethoxyethyl) protection.

Detailed Stepwise Preparation Protocol (Adapted from Patent CN112341509A)

Step Procedure Reagents/Conditions Outcome
1 Mix 2'-deoxyadenosine (or adenosine derivative) with protective agent (e.g., methyl benzoate) Solvent: toluene; Catalyst: trifluoroacetic acid or p-toluenesulfonic acid; Reflux 2-6 h; Partial solvent evaporation; Heat preservation 2-4 h Formation of esterified benzoyladenosine intermediate
2 Cool reaction mixture to 0-10 °C; Stir 0.5 h; Filter and wash with solvent Cooling and filtration Isolation of filter cake containing esterified product
3 Treat filter cake with weak alkaline aqueous solution (e.g., sodium bicarbonate or sodium carbonate) at 30-50 °C; Stir 0.5 h; Filter and wash with water; Dry Hydrolysis of ester intermediate to yield N6-benzoyladenosine Pure N6-benzoyladenosine with >99% purity, yield ~92-94%
4 Recover filtrates from steps 2 and 3; Distill to separate alcohol and benzoic acid; Re-esterify under acid catalysis to regenerate protective agent Recycling step High recovery (>94%) of protective agent for reuse

Research Findings and Data Summary

Parameter Typical Values Notes
Protective agents Methyl benzoate, ethyl benzoate, propyl benzoate, isobutyl benzoate Esters of benzoic acid with ≤5 carbon alcohols
Catalyst Trifluoroacetic acid, p-toluenesulfonic acid Acid catalysis essential for aminolysis and esterification
Solvent Toluene, ethylbenzene Non-polar solvents suitable for reflux and product isolation
Reaction temperature Reflux (~110 °C for toluene), heat preservation at reflux temperature Ensures complete reaction
Reaction time 2-6 hours reflux; 2-4 hours heat preservation Optimized for yield and purity
Yield of N6-benzoyladenosine 92-94% High yield with high purity (>99%)
Purity >99% (HPLC or equivalent) Suitable for further synthetic applications
Environmental impact Near 100% atom economy; minimal toxic waste Recyclable protective agent system

Additional Notes on 3'-O-(1-ethoxyethyl) Protection

While the patent and literature focus primarily on N6-benzoylation, the 3'-O-(1-ethoxyethyl) protection is typically introduced prior to benzoylation by:

  • Reacting 2'-deoxyadenosine with ethoxyacetaldehyde under acidic conditions.
  • Monitoring reaction progress by TLC or HPLC.
  • Isolating the selectively protected nucleoside for subsequent benzoylation.

This step ensures selective modification and prevents side reactions at the sugar hydroxyls.

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